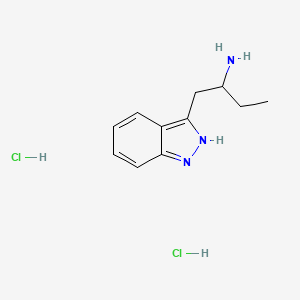
1-(1H-indazol-3-yl)butan-2-amine dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1H-indazol-3-yl)butan-2-amine dihydrochloride is a compound that belongs to the class of indazole derivatives. Indazole is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring.
准备方法
The synthesis of 1-(1H-indazol-3-yl)butan-2-amine dihydrochloride typically involves several steps:
Starting Materials: The synthesis begins with the preparation of 1H-indazole-3-amine.
Reaction Conditions: The reaction involves the use of hydrazine hydrate (NH₂·NH₂·H₂O) under reflux conditions to yield the desired intermediate.
Catalysts and Reagents: Palladium chloride (PdCl₂) and cesium carbonate (Cs₂CO₃) are commonly used in the reaction, with 1,4-dioxane and water as solvents.
Industrial Production: Industrial production methods may involve optimization of reaction conditions to increase yield and purity.
化学反应分析
Acylation and Amide Formation
The secondary amine group in 1-(1H-indazol-3-yl)butan-2-amine dihydrochloride undergoes acylation with acylating agents (e.g., chloroacetic anhydride) under alkaline conditions, yielding ethyl amide-linked derivatives . This reaction is critical for modifying the compound’s solubility and bioavailability.
Coupling Reactions
-
Suzuki Coupling : The indazole derivative can participate in cross-coupling reactions with boronic acids or esters to form biaryl systems. This typically employs palladium catalysts (e.g., PdCl₂(dppf)₂) and bases like Cs₂CO₃ in a dioxane/water solvent .
-
Thiol Coupling : Thiophenols or piperazines may be coupled under alkaline conditions to generate hybrid molecules, expanding the compound’s structural diversity .
Electrophilic Substitution
The indazole ring’s reactivity allows electrophilic substitution at positions 4, 5, or 6, depending on the substituents. Nitration, bromination, or nitro group reductions are common transformations .
Tautomerism and Reactivity
The indazole core can exist in multiple tautomeric forms (1H- and 2H-indazole), influencing its reactivity. For example, protonation of the nitrogen atoms or hydrogen bonding with nitro groups can stabilize specific tautomers, affecting coupling constants in NMR spectra .
NMR Spectral Analysis
Key NMR data for related indazole derivatives (adapted from ):
| Nucleus | Chemical Shift (ppm) | Key Features |
|---|---|---|
| ¹H (H3) | 8.09–8.85 | Doublet, coupled to H4 |
| ¹H (H4) | 7.68–8.54 | Singlet or doublet (no NO₂) |
| ¹³C (C3) | 120.4–149.2 | Quaternary carbon |
| ¹⁵N (N1) | –173.7––180.8 | Strongly shielded |
Spin–spin coupling constants (SSCCs) provide critical mechanistic information:
-
³J H4H5 : ~7.5–8.5 Hz (indicative of vicinal coupling)
Stability and Reactivity
References EviTAChem. (2025). (1H-Indazol-3-yl)methanamine dihydrochloride (EVT-2617388). PMC. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine derivatives. ACS JOC. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-nitro derivatives. RSC. (2022). One-pot Synthesis of 1-Alkyl-1H-indazoles from 1,1-Dialkylhydrazones via Aryne Annulation.
科学研究应用
1-(1H-indazol-3-yl)butan-2-amine dihydrochloride has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential anticancer properties.
Biological Research: The compound is used in studies related to cell apoptosis and cell cycle regulation.
Pharmaceutical Development: Due to its diverse biological activities, the compound is being explored as a scaffold for developing new drugs with high efficiency and low toxicity.
作用机制
相似化合物的比较
1-(1H-indazol-3-yl)butan-2-amine dihydrochloride can be compared with other indazole derivatives:
生物活性
1-(1H-indazol-3-yl)butan-2-amine dihydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
The compound's chemical structure contributes to its biological activity. It is classified as an indazole derivative, which is known for various pharmacological effects.
| Property | Value |
|---|---|
| CAS No. | 1379956-24-7 |
| Molecular Formula | C11H15ClN3 |
| Molecular Weight | 243.7 g/mol |
| Purity | ≥90% |
The mechanism of action of this compound involves interactions with specific molecular targets, including enzymes and receptors. These interactions can lead to inhibition or activation of various cellular pathways, contributing to its observed biological effects.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.
- Receptor Modulation : It can modulate receptor activity, influencing signaling pathways related to inflammation and cancer progression.
Biological Activity
Research indicates that this compound exhibits promising biological activities, particularly in the areas of anti-inflammatory , antimicrobial , and anticancer effects.
Anticancer Activity
Several studies have evaluated the anticancer properties of this compound against various human cancer cell lines:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| K562 (Leukemia) | 5.15 | Significant inhibition |
| A549 (Lung Cancer) | 12.0 | Moderate inhibition |
| Hep-G2 (Liver Cancer) | 10.0 | Moderate inhibition |
In a study involving K562 cells, treatment with varying concentrations of the compound resulted in increased apoptosis rates, indicating its potential as an effective anticancer agent .
Anti-inflammatory Activity
The compound has also shown potential in reducing inflammatory responses. In vitro assays demonstrated a decrease in pro-inflammatory cytokines when treated with the compound, suggesting its utility in inflammatory diseases .
Case Studies
- K562 Cell Line Study : A study investigated the effects of this compound on K562 cells, revealing that it induced apoptosis through modulation of Bcl-2 family proteins. The results showed a dose-dependent increase in apoptosis with concentrations ranging from 10 to 14 µM .
- A549 Cell Line Study : Another study evaluated the compound's effects on A549 lung cancer cells, where it exhibited significant cytotoxicity and affected cell cycle progression by inducing G2/M phase arrest .
Research Findings
Recent research highlights the importance of structural modifications in enhancing the biological activity of indazole derivatives. The addition of specific substituents has been shown to improve potency against various cancer types while maintaining selectivity for normal cells .
属性
分子式 |
C11H17Cl2N3 |
|---|---|
分子量 |
262.18 g/mol |
IUPAC 名称 |
1-(2H-indazol-3-yl)butan-2-amine;dihydrochloride |
InChI |
InChI=1S/C11H15N3.2ClH/c1-2-8(12)7-11-9-5-3-4-6-10(9)13-14-11;;/h3-6,8H,2,7,12H2,1H3,(H,13,14);2*1H |
InChI 键 |
JAJORGWMCISMQR-UHFFFAOYSA-N |
规范 SMILES |
CCC(CC1=C2C=CC=CC2=NN1)N.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















